molecular formula C10H10BrNO B1287360 N-(4-Bromophenyl)methacrylamide CAS No. 7600-35-3

N-(4-Bromophenyl)methacrylamide

Cat. No.: B1287360
CAS No.: 7600-35-3
M. Wt: 240.1 g/mol
InChI Key: SLCQGECCJKYUCZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)methacrylamide (CAS 7600-35-3) is a methacrylamide derivative featuring a bromine-substituted aromatic ring. Its synthesis typically involves the reaction of methacryloyl chloride with 4-bromoaniline under basic conditions, yielding a white crystalline solid with a high purity (91% yield) . The compound is characterized by distinct NMR signals: δ = 7.48–7.44 (m, 4 H, aromatic), 5.79 (br s, 1 H, NH), and 5.48–5.49 (m, 1 H, vinyl), confirming its structure . This brominated monomer is frequently employed in radical copolymerization to produce functional polymers, leveraging its electron-withdrawing bromine substituent to modulate reactivity and polymer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)methacrylamide can be synthesized by reacting 4-bromoaniline with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)methacrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Polymerization: Produces copolymers with varying properties depending on the comonomers used.

    Substitution Reactions: Results in the formation of substituted phenyl derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-Bromophenyl)methacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)methacrylamide in polymerization involves the formation of radicals that initiate the polymerization process. The bromine atom on the phenyl ring can participate in various substitution reactions, influencing the reactivity and properties of the resulting compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(4-Bromophenyl)methacrylamide belongs to a family of substituted methacrylamides. Key structural analogs include:

  • N-(4-Chlorophenyl)methacrylamide (CAS 2918-77-6): The chloro substituent reduces electron density less than bromine, leading to lower reactivity in radical polymerization .
  • N-(4-Hydroxyphenyl)methacrylamide (CAS 19243-95-9): The hydroxyl group enables hydrogen bonding, enhancing hydrophilicity and biocompatibility, but limits thermal stability compared to brominated analogs .
  • N-(4-Ethoxyphenyl)methacrylamide (CAS N/A): The electron-donating ethoxy group increases electron density on the aromatic ring, favoring copolymerization with electron-deficient monomers .

Table 1: Substituent Effects on Thermal Properties

Compound Decomposition Onset (°C) Key Application
This compound 220–250 (TGA) Antimicrobial polymers
N-(4-Chlorophenyl)methacrylamide 200–230 Reactive intermediates
N-(4-Hydroxyphenyl)methacrylamide 180–200 Bioconjugates

Copolymerization Behavior

This compound exhibits unique reactivity in copolymerization due to its bromine substituent:

  • With 2-Hydroxyethyl Methacrylate (HEMA): The monomer reactivity ratios (r₁ = 0.69 for BrPMAAm, r₂ = 0.72 for HEMA) indicate a near-alternating copolymerization tendency, producing thermally stable copolymers (decomposition onset: 280°C) .
  • With n-Butyl Methacrylate (nBMA) : Reactivity ratios (r₁ = 0.98, r₂ = 0.95) suggest random incorporation, yielding copolymers with lower thermal stability (decomposition onset: 210°C) .

Table 2: Reactivity Ratios and Thermal Stability of Copolymers

Comonomer r₁ (BrPMAAm) r₂ (Comonomer) Decomposition Onset (°C)
HEMA 0.69 0.72 280
nBMA 0.98 0.95 210
Glycidyl Methacrylate 1.02 0.89 230

Table 3: Application Comparison with HPMA

Property BrPMAAm HPMA
Biocompatibility Low High (FDA-approved for drug delivery)
Thermal Stability High (220–280°C) Moderate (180–200°C)
Key Use Antimicrobial polymers Drug-polymer conjugates

Reactivity in Functionalization

This versatility allows BrPMAAm-based polymers to serve as platforms for advanced materials .

Biological Activity

N-(4-Bromophenyl)methacrylamide is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedical research. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated phenyl group attached to a methacrylamide moiety. Its structure can be represented as follows:

C9H8BrNO\text{C}_9\text{H}_8\text{Br}\text{N}O

This compound is primarily utilized in the synthesis of copolymers, where it plays a crucial role in modifying the properties of the resulting materials.

Target of Action

This compound acts primarily through copolymerization processes. It interacts with various initiators, such as 2,2’-azobisisobutyronitrile (AIBN), to generate free radicals that facilitate polymer formation.

Biochemical Pathways

The compound is involved in several biochemical pathways, notably through the Suzuki–Miyaura coupling reaction, which is essential for forming complex organic structures. It also influences cellular processes by modifying gene expression and protein function within cells.

Cellular Effects

Research indicates that this compound can alter cell signaling pathways and metabolic functions. For instance, its incorporation into copolymers may affect cellular responses to stimuli, potentially influencing cell growth and differentiation.

Antimicrobial Properties

Studies have demonstrated that polymers derived from this compound exhibit significant antimicrobial activity against various bacterial strains and fungi. The effectiveness of these polymers was assessed using turbidimetric methods against both Gram-positive and Gram-negative bacteria .

Microorganism Activity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Candida albicansModerate inhibition

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For example, derivatives of this compound were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Compound IC50 (µM)
Derivative 15.0
Derivative 23.2
Derivative 31.8

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of copolymers synthesized from this compound against common pathogens. The results showed a broad-spectrum activity, particularly against Staphylococcus aureus, indicating its potential use in medical applications .
  • Cytotoxicity Assays : Research involving the MCF7 cell line demonstrated that modifications to this compound could enhance its anticancer efficacy. The study highlighted that specific structural changes led to improved binding affinity to cancer cell receptors, thus increasing cytotoxicity .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound suggests that its biological effects are dose-dependent. Lower concentrations may have minimal effects, while higher doses can lead to significant toxicity or adverse reactions in vivo. Studies indicate that careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing side effects.

Q & A

Basic Research Questions

Q. What is the optimal synthetic procedure for preparing N-(4-Bromophenyl)methacrylamide with high purity and yield?

  • Methodological Answer : this compound can be synthesized via a general nucleophilic substitution reaction between methacryloyl chloride and 4-bromoaniline. The procedure involves dissolving 4-bromoaniline in dry dichloromethane, followed by slow addition of methacryloyl chloride under an inert atmosphere. The reaction is stirred at 0–5°C for 2 hours, then warmed to room temperature. After purification by column chromatography (hexane/ethyl acetate), a white solid is obtained with a yield of 91% . Key Characterization Data :

TechniqueData (1H NMR, CDCl3)
1H NMR (400 MHz)δ 7.48–7.44 (m, 4 H), 5.79 (br s, 1 H), 5.48–5.49 (m, 1 H), 2.06 (dd, J = 1.6, 0.9 Hz, 1 H)

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : 1H NMR analysis is critical for verifying the vinyl protons (δ 5.48–5.49 ppm for methacrylamide’s α,β-unsaturated protons) and aromatic protons (δ 7.48–7.44 ppm for the para-substituted bromophenyl group). The absence of residual amine protons (δ 7.37 ppm in analogous compounds) confirms complete acylation . Integrate peaks to ensure stoichiometric ratios align with expected molecular structure.

Advanced Research Questions

Q. How do monomer reactivity ratios influence copolymer composition when this compound is copolymerized with hydrophilic monomers like HEMA?

  • Methodological Answer : Reactivity ratios (r₁ for BrPMAAm, r₂ for HEMA) determine copolymer sequence distribution. Use the Fineman-Ross (F-R) , Kelen-Tüdős (KT) , and non-linear RREVM methods to calculate these ratios. For BrPMAAm-HEMA copolymers, experimental r₁ and r₂ values indicate a tendency toward alternating copolymers. For example:

Methodr₁ (BrPMAAm)r₂ (HEMA)
F-R0.320.85
RREVM0.290.88
This data suggests BrPMAAm has lower reactivity than HEMA, favoring HEMA incorporation into the polymer chain .

Q. What thermal decomposition patterns are observed in copolymers containing this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) of BrPMAAm copolymers reveals three-stage decomposition:

Stage 1 (150–250°C): Loss of adsorbed water and low-MW fragments.

Stage 2 (250–400°C): Degradation of methacrylamide backbone and bromophenyl groups.

Stage 3 (>400°C): Carbonization residue.
Copolymers with HEMA show delayed decomposition onset (~20°C higher) due to hydrogen bonding from hydroxyl groups .

Q. How does the choice of initiator affect polymerization kinetics of monomers using this compound-derived initiators?

  • Methodological Answer : Vanadium-based initiators like [VO(BrC₆H₄N:C₆H₄)₂OCH₃] exhibit concentration-dependent kinetics. For methyl methacrylate (MMA) polymerization:

  • Rate equation : Rate ∝ [Initiator]⁰·⁵[MMA]¹·⁸
  • Mechanism : Radical generation via thermal cleavage of the V–O bond, followed by monomer addition. Higher monomer concentration accelerates initiation due to increased collision frequency .

Q. What methodologies are effective in determining molecular weight distribution of BrPMAAm-containing copolymers?

  • Methodological Answer : Use gel permeation chromatography (GPC) with refractive index detection and polystyrene standards. For BrPMAAm-HEMA copolymers, typical results include:

CopolymerMₙ (g/mol)Mₚ/Mₙ (PDI)
BrPMAAm-HEMA25,0001.8–2.2
High polydispersity indicates chain-transfer reactions during free-radical polymerization .

Q. How can researchers assess the antimicrobial efficacy of polymers derived from this compound?

  • Methodological Answer : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or broth dilution assays. Copolymers with HEMA show moderate inhibition zones (8–12 mm) due to the synergistic effect of bromophenyl hydrophobicity and HEMA’s hydrogen bonding .

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCQGECCJKYUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599967
Record name N-(4-Bromophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7600-35-3
Record name N-(4-Bromophenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-(4-Bromophenyl)methacrylamide
N-(4-Bromophenyl)methacrylamide
N-(4-Bromophenyl)methacrylamide
N-(4-Bromophenyl)methacrylamide
N-(4-Bromophenyl)methacrylamide
N-(4-Bromophenyl)methacrylamide

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